N-Methyl-D-proline monohydrate
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Overview
Description
N-Methyl-D-proline monohydrate is a derivative of the amino acid proline, where a methyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is known for its unique structural properties and is often used in various chemical and biological applications. The molecular formula of this compound is C6H13NO3, and it has a molecular weight of 147.17 g/mol.
Biochemical Analysis
Biochemical Properties
It is known that proline, the parent compound, interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple metabolic pathways
Cellular Effects
Proline, the parent compound, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Proline, the parent compound, is known to be involved in several metabolic pathways, including interactions with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-proline monohydrate typically involves the methylation of D-proline. One common method is the reaction of D-proline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-proline monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-D-pyrrolidone.
Reduction: Reduction reactions can convert it back to D-proline.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: N-methyl-D-pyrrolidone.
Reduction: D-proline.
Substitution: Various substituted proline derivatives depending on the reagents used.
Scientific Research Applications
N-Methyl-D-proline monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of protein folding and stability due to its unique structural properties.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-D-proline monohydrate involves its interaction with various molecular targets. In biological systems, it can act as a proline analog, influencing protein folding and stability. The compound can also interact with enzymes that recognize proline, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-proline monohydrate: Similar in structure but differs in the stereochemistry of the proline ring.
D-Proline: The parent compound without the methyl group.
L-Proline: The enantiomer of D-proline.
Uniqueness
N-Methyl-D-proline monohydrate is unique due to its specific stereochemistry and the presence of the methyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-1-methylpyrrolidine-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBKFJZWNAVSHW-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719853 |
Source
|
Record name | 1-Methyl-D-proline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217447-61-4 |
Source
|
Record name | 1-Methyl-D-proline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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